molecular formula C18H16N8 B14464419 2,2'-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) CAS No. 66639-23-4

2,2'-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide)

Cat. No.: B14464419
CAS No.: 66639-23-4
M. Wt: 344.4 g/mol
InChI Key: DFFCDIMSXJYMTB-AATRIKPKSA-N
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Description

2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of two benzimidazole units connected by an ethene bridge and carboximidamide groups at the 5-position of each benzimidazole ring. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The ethene bridge can be introduced through a coupling reaction with an appropriate ethene derivative. The carboximidamide groups are then introduced through further functionalization reactions.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and catalytic methods can enhance reaction efficiency and yield. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for benzimidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide groups to amines.

    Substitution: The benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole rings.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is unique due to its ethene bridge connecting two benzimidazole units and the presence of carboximidamide groups. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

66639-23-4

Molecular Formula

C18H16N8

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(E)-2-(6-carbamimidoyl-1H-benzimidazol-2-yl)ethenyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C18H16N8/c19-17(20)9-1-3-11-13(7-9)25-15(23-11)5-6-16-24-12-4-2-10(18(21)22)8-14(12)26-16/h1-8H,(H3,19,20)(H3,21,22)(H,23,25)(H,24,26)/b6-5+

InChI Key

DFFCDIMSXJYMTB-AATRIKPKSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)/C=C/C3=NC4=C(N3)C=C(C=C4)C(=N)N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)C(=N)N

Origin of Product

United States

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